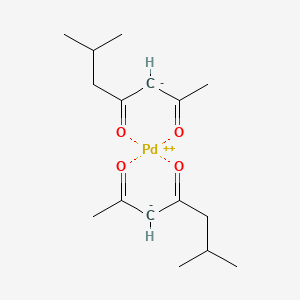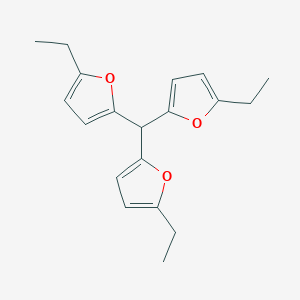
Tris(5-ethylfuran-2-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(5-ethylfuran-2-yl)methane: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The presence of three 5-ethylfuran-2-yl groups attached to a central methane carbon atom makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-ethylfuran-2-yl)methane typically involves the hydroxyalkylation/alkylation reaction of 5-ethylfurfural with a suitable methylene donor under acidic conditions. One common method involves the use of acidic resins as catalysts to facilitate the reaction . The reaction is carried out in a solvent-free environment to enhance the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the acidic resin catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Tris(5-ethylfuran-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Furanic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemistry: Tris(5-ethylfuran-2-yl)methane is used as a building block in organic synthesis
Biology and Medicine: Research is ongoing to explore the biological activity of this compound derivatives. Some studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of Tris(5-ethylfuran-2-yl)methane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
- Tris(5-methylfuran-2-yl)methane
- Tris(5-methyltetrahydrofuran-2-yl)methane
- Bis(furan-2-yl)methane derivatives
Uniqueness: Tris(5-ethylfuran-2-yl)methane is unique due to the presence of ethyl groups on the furan rings, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. The ethyl groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
Properties
CAS No. |
152407-58-4 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran |
InChI |
InChI=1S/C19H22O3/c1-4-13-7-10-16(20-13)19(17-11-8-14(5-2)21-17)18-12-9-15(6-3)22-18/h7-12,19H,4-6H2,1-3H3 |
InChI Key |
CDVRGLIRQMWSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC=C(O3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


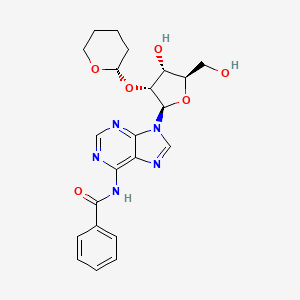
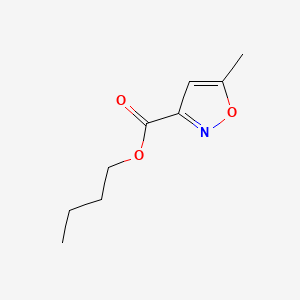
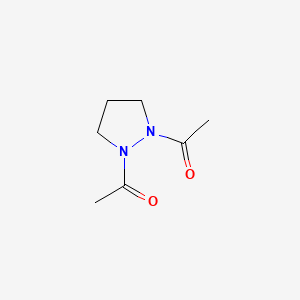
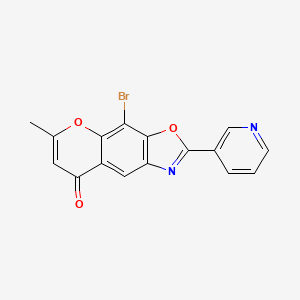
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

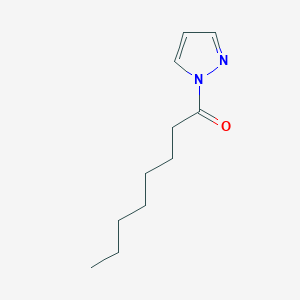
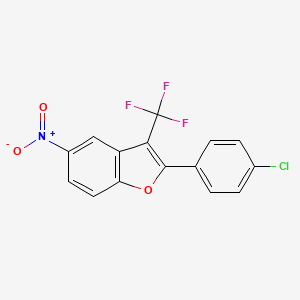
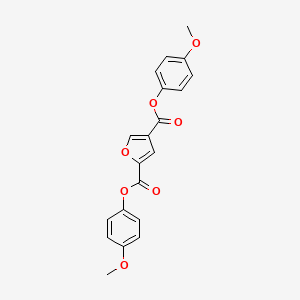
![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)
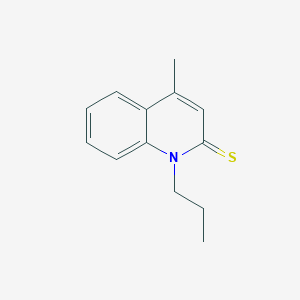
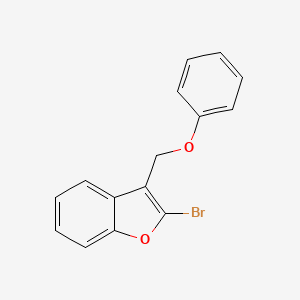
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
